N,N-Dimethylperfluoro-1-octanesulfonamide

Description

Contextualization of Perfluorinated Alkyl Sulfonamides (PFAS) in Environmental Science

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds characterized by a partially or fully fluorinated alkyl chain. This structure, particularly the strong carbon-fluorine bond, imparts properties such as thermal and chemical stability, as well as surface-active capabilities. These characteristics have led to their use in a wide array of industrial and consumer products, including firefighting foams, non-stick coatings, and stain-resistant textiles. acs.orgacs.org However, their resistance to degradation also results in their persistence in the environment, leading to widespread contamination of soil, water, and biota. acs.org

Within the vast family of PFAS, perfluoroalkane sulfonamides (FASAs) represent a significant subclass. FASAs are characterized by a perfluoroalkyl chain attached to a sulfonamide group. acs.org Unlike the more commonly studied perfluoroalkyl acids (PFAAs), which are typically anionic, FASAs can exist as neutral species or zwitterions depending on the environmental pH, a key distinction that influences their environmental behavior. acs.org

Significance of N,N-Dimethylperfluoro-1-octanesulfonamide as a Specific Perfluorinated Sulfonamide

This compound is a member of the N,N-dialkyl perfluoroalkanesulfonamide subgroup. Its specific structure consists of a perfluorooctyl chain ((C_8F_{17})) bonded to a sulfonamide group where the nitrogen atom is substituted with two methyl groups. This compound is significant primarily as a potential precursor to the more widely known and regulated perfluorooctane (B1214571) sulfonate (PFOS). nih.govnih.gov The transformation of such precursors in the environment can be a long-term source of terminal PFAS like PFOS, even after the primary production of the precursors has ceased. nih.govmdpi.com The study of N,N-disubstituted perfluoroalkane sulfonamides is crucial for understanding the complete environmental lifecycle of PFAS and for developing comprehensive risk assessments. acs.orgacs.org

Evolution of Research Perspectives on Perfluorinated Sulfonamide Derivatives

Research on perfluorinated sulfonamide derivatives has evolved from initial investigations focused on their synthesis and industrial applications to a more recent and urgent focus on their environmental fate, transport, and toxicology. acs.orgdntb.gov.ua Initially, the stability and unique properties of these compounds were the primary areas of interest. researchgate.net However, as analytical techniques became more sophisticated, the widespread presence of PFAS in the environment and in biological systems became evident. encyclopedia.pubmdpi.com This discovery shifted the research perspective towards understanding their persistence, bioaccumulation potential, and their role as precursors to terminal PFAS compounds. nih.govresearchgate.net Current research is increasingly focused on the microbial biotransformation of these derivatives, the influence of their physicochemical properties on their environmental mobility, and the development of more sensitive analytical methods for their detection in various environmental matrices. acs.orgmdpi.com There is also a growing interest in identifying and quantifying the various isomers of these compounds, as their environmental behavior and transformation rates can differ. nih.gov

Interdisciplinary Nature of Research on Fluorinated Organic Compounds

The study of fluorinated organic compounds, including this compound, is inherently interdisciplinary. It requires expertise from various scientific fields:

Organic and Synthetic Chemistry: For the synthesis and characterization of these compounds and their derivatives. researchgate.netnih.gov

Environmental Chemistry: To investigate their fate, transport, and transformation in different environmental compartments such as water, soil, and air. nih.govitrcweb.org

Analytical Chemistry: To develop and refine methods for detecting and quantifying these compounds at trace levels in complex matrices. encyclopedia.pubmdpi.com

Microbiology and Biochemistry: To understand the microbial and enzymatic processes involved in their degradation and transformation. acs.orgnih.gov

Toxicology and Environmental Health: To assess their potential impacts on ecosystems and human health.

This interdisciplinary approach is essential for a comprehensive understanding of the challenges posed by these persistent chemicals and for the development of effective management and remediation strategies.

Detailed Research Findings

Synthesis and Physicochemical Properties

The synthesis of N,N-dialkyl perfluoroalkanesulfonamides, such as this compound, is typically achieved through the reaction of a perfluoroalkanesulfonyl fluoride (B91410) with a secondary amine. nih.gov For instance, the reaction of perfluorooctanesulfonyl fluoride with dimethylamine (B145610) would yield this compound. The Mitsunobu reaction provides an alternative synthetic route for the N-alkylation of perfluoroalkanesulfonamides. nih.gov

The physicochemical properties of this compound are presented in the table below. These properties, particularly its molecular weight and calculated octanol-water partition coefficient (XLogP3), are important for predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C10H6F17NO2S | PubChem |

| Molecular Weight | 527.20 g/mol | PubChem |

| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N,N-dimethyloctane-1-sulfonamide | PubChem |

| CAS Number | 213181-78-3 | PubChem |

| XLogP3 | 5.4 | PubChem |

| Topological Polar Surface Area | 45.8 Ų | PubChem |

This interactive table provides a summary of the key physicochemical properties of this compound. Data sourced from PubChem. nih.gov

Environmental Fate and Transport

The environmental fate and transport of this compound are governed by its physicochemical properties and its interactions with environmental media. As a member of the FASA class of compounds, its transport is influenced by processes such as advection, dispersion, and sorption to soil and sediment. itrcweb.orgresearchgate.net The neutral nature of some FASAs under certain environmental pH conditions can affect their mobility in comparison to their anionic counterparts. acs.org

Studies on related N-alkylated perfluorooctane sulfonamides have shown that these compounds can be transported in aquatic systems, with partitioning between the aqueous phase and suspended solids. nih.govresearchgate.net The sorption behavior is influenced by the organic carbon content of the soil or sediment and the properties of the specific FASA, such as its perfluoroalkyl chain length. acs.orgresearchgate.net

Analytical Methods for Detection

The detection and quantification of this compound and other PFAS in environmental samples require highly sensitive and selective analytical techniques. The most common methods involve liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). encyclopedia.pubmdpi.com These techniques allow for the identification and quantification of target analytes at very low concentrations.

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. researchgate.net The development of non-targeted analytical approaches using high-resolution mass spectrometry is also becoming more prevalent to identify a broader range of PFAS, including previously unknown transformation products. encyclopedia.pub

Degradation and Transformation

This compound is considered a precursor compound, meaning it can degrade or transform in the environment to form other PFAS. nih.gov The primary transformation pathway for N-alkylated perfluoroalkane sulfonamides is microbial biotransformation. acs.orgacs.org Studies on similar compounds, such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA), have shown that they can be aerobically biotransformed to PFOS. nih.gov This process involves the cleavage of the sulfonamide bond. nih.gov The rate of biotransformation can be influenced by environmental conditions, such as the presence of oxygen and the microbial community composition. nih.govnih.gov

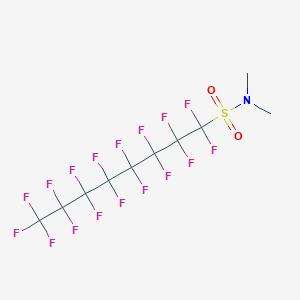

Structure

2D Structure

3D Structure

Properties

CAS No. |

213181-78-3 |

|---|---|

Molecular Formula |

C10H6F17NO2S |

Molecular Weight |

527.20 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N,N-dimethyloctane-1-sulfonamide |

InChI |

InChI=1S/C10H6F17NO2S/c1-28(2)31(29,30)10(26,27)8(21,22)6(17,18)4(13,14)3(11,12)5(15,16)7(19,20)9(23,24)25/h1-2H3 |

InChI Key |

YVCGTNUSJFOHIW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Environmental Occurrence and Spatiotemporal Distribution of N,n Dimethylperfluoro 1 Octanesulfonamide

Occurrence in Atmospheric Compartments

Neutral PFAS, such as N,N-Dimethylperfluoro-1-octanesulfonamide, are considered to have the potential for atmospheric transport due to their volatility compared to their ionic counterparts. Their presence in the atmosphere is governed by partitioning between the gas and particle phases, which dictates their transport distance and deposition patterns.

Specific gas-phase concentrations for this compound in either remote or anthropogenically influenced regions are not extensively reported in peer-reviewed literature. However, studies on analogous compounds, the N-alkyl perfluorooctane (B1214571) sulfonamides, provide insight into the likely behavior of N,N-disubstituted derivatives. For instance, research in the Canadian Arctic atmosphere detected various perfluoroalkyl sulfonamides (FOSAs) and sulfonamidoethanols (FOSEs) in the gas phase. publish.csiro.au In these remote regions, the gas-phase concentrations of related compounds like N-methylperfluorooctane sulfonamide (MeFOSA) and N-ethylperfluorooctane sulfonamide (EtFOSA) were found in the low picogram per cubic meter range. publish.csiro.au

It is hypothesized that in anthropogenically influenced urban and industrial areas, the concentrations of such compounds would be higher due to their use in various consumer and industrial products. Indoor environments, in particular, have been identified as significant sources of neutral PFAS to the outdoor atmosphere. acs.org For example, geometric mean indoor air concentrations for related compounds like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE) have been reported to be substantially higher than outdoor concentrations. acs.org While direct data is lacking, it can be inferred that this compound, if used in similar applications, would also exhibit higher concentrations near source regions.

Table 1: Gas-Phase Concentrations of Related Perfluorooctane Sulfonamides in the Canadian Arctic Atmosphere

| Compound | Concentration Range (pg/m³) |

|---|---|

| MeFOSA | <0.08 – 3.6 |

| EtFOSA | <0.04 – 1.7 |

Source: Data from a study on polyfluoroalkyl compounds in the Canadian Arctic atmosphere. publish.csiro.au

The partitioning of neutral PFAS between the gas and particle phases is a critical process influencing their atmospheric fate. rsc.org This partitioning is dependent on the compound's physicochemical properties, such as its vapor pressure and octanol-air partition coefficient, as well as environmental conditions like temperature and the concentration of atmospheric particles.

The presence of related neutral PFAS in remote locations like the Arctic is strong evidence of their capacity for long-range atmospheric transport. publish.csiro.auresearchgate.net The mechanism involves the atmospheric transport of these relatively volatile precursor compounds, followed by their degradation in remote regions to form more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanesulfonate (B1231939) (PFOS). regulations.gov

While this compound is mentioned as a chemical used in research, often as an internal or injection standard in analytical methods, its actual global distribution and transport pathways have not been specifically mapped out. publish.csiro.aupublish.csiro.autoxicdocs.orgresearchgate.net The global distribution of other neutral PFAS has been investigated using passive air sampling networks, which have revealed higher concentrations in urban areas compared to rural and remote sites. researchgate.net These studies also indicate a general decreasing temporal trend for FOSAs and FOSEs, likely due to phase-outs in production. researchgate.net It is plausible that the global distribution of this compound would follow a similar pattern, with higher concentrations closer to production and use sites and evidence of transport to remote ecosystems.

Presence in Aquatic Ecosystems

Upon atmospheric deposition or direct release, this compound can enter aquatic ecosystems, where it can be found in water and accumulate in sediments.

There is a significant lack of data on the contamination profiles of this compound in surface water and groundwater. Monitoring studies of PFAS in aquatic environments have historically focused on the more persistent and well-known PFAAs like PFOS and perfluorooctanoic acid (PFOA). While precursor compounds are acknowledged as a source of these terminal products, specific monitoring for this compound is not common. Consequently, its occurrence and concentration levels in rivers, lakes, and groundwater aquifers remain largely uncharacterized.

Information regarding the accumulation of this compound in sediments and the dynamics of its exchange with the water column is not available in the current body of scientific literature. For related compounds like PFOS, sediments have been identified as a significant sink in aquatic systems, particularly in estuaries where changes in salinity can influence partitioning behavior. The distribution coefficient between sediment and water for PFOS has been shown to increase with salinity, leading to greater accumulation in estuarine sediments. The hydrophobic and lipophobic nature of the perfluoroalkyl chain would suggest that this compound may also sorb to sediments, but without specific studies, its behavior remains speculative.

Distribution in Terrestrial Environments

Once released into the environment, this compound can partition into terrestrial matrices, leading to contamination of soils and uptake by local biota.

Soil Contamination Levels and Spatial Heterogeneity

Soil acts as a significant reservoir for PFAS, accumulating these persistent chemicals from sources like atmospheric deposition and the application of contaminated biosolids. nih.govstowa.nl Studies of background soils, away from direct contamination sources, have confirmed the widespread presence of numerous PFAS compounds, including sulfonamides.

A comprehensive study of background forest soils across Sweden investigated 28 different PFAS compounds. This research revealed that PFAS soil concentrations are subject to significant spatial variations on local, regional, and national scales. nih.gov this compound (MeFOSA) was among the compounds analyzed. The study demonstrated a distinct spatial pattern for the related compound PFOS, with concentrations increasing from north to south and west to east, suggesting that proximity to more populated areas influences background levels. nih.gov This type of spatial heterogeneity, where contaminant levels vary significantly over a landscape, is a key characteristic of soil pollution. The clustering of different PFAS profiles by region indicates that the sources and deposition patterns influencing contamination are not uniform. nih.gov

The following table presents data on the detection of this compound (MeFOSA) in the organic topsoil layer of Swedish forests.

Table 1: Detection of this compound (MeFOSA) in Swedish Forest Soil Data sourced from Sörengård et al., 2022

| Parameter | Value |

|---|---|

| Number of Sites Investigated | 27 |

| Detection Frequency | Not explicitly stated for MeFOSA alone |

| Concentration Range (ng/g dw) | Not explicitly stated for MeFOSA alone |

| Included in Analysis | Yes |

Biota Uptake and Accumulation in Environmental Food Webs

The presence of this compound in soil and water leads to its uptake by organisms and potential accumulation in food webs. Bioaccumulation models are being developed to better predict how different PFAS behave in both aquatic and terrestrial ecosystems. These models indicate that for many PFAS, dietary intake is a dominant uptake pathway for fish. rsc.org

Studies have shown that perfluorooctane sulfonamide (PFOSA), the parent compound of this compound, is detected in wildlife, although sometimes sporadically. In a study of ringed seals from Greenland, PFOSA was found in some samples, though the dominant compound was PFOS. The detection of these compounds in Arctic wildlife, far from major industrial sources, highlights their capacity for long-range environmental transport.

Research into trophic magnification, the process by which a substance's concentration increases at higher levels of a food web, provides insight into the behavior of this compound and related compounds. Some studies have reported that precursor compounds, such as N-methyl perfluorooctane sulfonamidoacetic acid (MeFOSAA), a transformation product of MeFOSA, exhibit trophic magnification factors (TMFs) below one. wa.gov This suggests that these precursors are likely metabolized and eliminated efficiently by organisms at higher trophic levels, preventing them from biomagnifying in the same way as more persistent terminal compounds like PFOS. wa.gov

Temporal Trends and Source Apportionment of this compound in Environmental Matrices

Understanding the historical trends and primary sources of this compound is crucial for assessing its environmental impact.

Temporal trend studies, which analyze samples collected over many years, show increasing concentrations of several major PFAS compounds in Arctic biota from the 1980s to the early 2000s. A study on ringed seals from both East and West Greenland found a significant increasing trend for PFOS, PFDA, and PFUnA concentrations in liver samples collected between 1982 and 2003. While PFOSA was only detected sporadically, the rising levels of its ultimate degradation product, PFOS, point to a growing environmental burden of related precursor substances during that period. More recent global data for some legacy PFAS show declining concentrations in certain regions after regulatory phase-outs.

Source apportionment studies aim to identify the origins of environmental pollutants. For PFAS, sources are broadly categorized as primary (industrial manufacturing plants, sites using aqueous film-forming foam) and secondary (WWTPs, land application of biosolids). wa.govstowa.nl this compound is a member of the perfluorooctane sulfonyl fluoride (B91410) (POSF) family of chemicals. These compounds were used in a variety of applications, including surface treatments for stain and water resistance on carpets, textiles, and paper. The release from these products during their lifecycle, along with emissions from manufacturing facilities, constitutes the primary pathway for this compound into the environment.

Environmental Fate and Transformation Pathways of N,n Dimethylperfluoro 1 Octanesulfonamide

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical and physical processes that transform a compound without the involvement of living organisms. For Me2FOSA, these processes are critical in determining its ultimate environmental persistence.

Photolytic Degradation Processes and Kinetics under Environmental Conditions

Photolytic degradation, the breakdown of compounds by light, can be a significant removal pathway for some environmental contaminants. For sulfonamides, photodegradation can proceed through pathways such as the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2) nih.gov. Studies on various sulfonamides under simulated sunlight have demonstrated that these compounds can be susceptible to photodegradation nih.gov. The irradiation of some sulfonamides has resulted in significant degradation over a 24-hour period nih.gov. However, specific kinetic data for the photolytic degradation of N,N-Dimethylperfluoro-1-octanesulfonamide under various environmental conditions are not extensively available in the reviewed literature. The complex structure of Me2FOSA, with its highly stable perfluorinated chain, may influence its photolytic stability.

Chemical Hydrolysis and Other Non-Biological Transformation Pathways

Chemical hydrolysis is a reaction with water that can lead to the breakdown of a substance. Modeling studies on perfluoroalkyl sulfonamides (PFSams), the class of compounds to which Me2FOSA belongs, suggest that they are unlikely to undergo abiotic hydrolysis of the sulfur-nitrogen (S-N), carbon-sulfur (C-S), or nitrogen-carbon (N-C) bonds under environmentally relevant conditions researchgate.netacs.org. This resistance to hydrolysis contributes to the persistence of these compounds in aquatic environments. While intramolecular catalysis by certain substituents can potentially facilitate S-N hydrolysis in some sulfonamides, this is not considered a primary degradation pathway for simple N,N-dialkylperfluoro-1-octanesulfonamides in the environment researchgate.net.

Redox-Mediated Transformation in Anaerobic Environments

Redox-mediated transformations, particularly in anaerobic environments, can be a crucial degradation pathway for many organic compounds. However, for perfluoroalkane sulfonamides, the available evidence suggests a high degree of recalcitrance under such conditions. Studies on the closely related compound N-ethyl perfluorooctane (B1214571) sulfonamide (N-EtFOSA) have shown no significant biotransformation under anaerobic and anoxic conditions, indicating its persistence in environments lacking dissolved oxygen nih.gov. While some sulfonamides can be removed in the anoxic zones of bioreactors, the rates are generally much lower than under aerobic conditions nih.gov. The strong carbon-fluorine bonds and the stable sulfonamide group in Me2FOSA likely contribute to its resistance to redox-mediated transformation in anaerobic settings.

Biotic Transformation and Biodegradation Studies

Biotic transformation, mediated by microorganisms, is a key process in the environmental fate of many organic pollutants. For Me2FOSA, microbial activity plays a significant role in its transformation to other PFAS compounds.

Aerobic Biotransformation in Soil Microcosms

In aerobic soil environments, microorganisms have been shown to transform perfluoroalkane sulfonamides. Studies on perfluorooctane sulfonamide (FOSA), a potential degradation intermediate of Me2FOSA, have demonstrated its biotransformation in both historically PFAS-contaminated and pristine agricultural soils nih.gov. The primary product of FOSA biotransformation is the highly persistent perfluorooctanesulfonate (B1231939) (PFOS) nih.gov.

Table 1: Aerobic Biotransformation of FOSA in Soil Microcosms

| Soil Type | Half-life (days) | Molar Yield of PFOS (%) | Reference |

| Historically PFAS-contaminated soil | 203.0 - 335.1 | 21.6 ± 5.2 | nih.gov |

| PFAS-free agricultural soil | 203.0 - 335.1 | 29.5 ± 3.8 | nih.gov |

The biotransformation of other related compounds, such as quaternary ammonium (B1175870) polyfluoroalkyl surfactants, has also been observed in aerobic soil microcosms, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs) and PFOS acs.org. These findings suggest that this compound, upon demethylation to FOSA, would likely undergo similar transformation pathways in aerobic soils, acting as a precursor to PFOS.

Microbial Transformation in Aquatic Systems and Sediments

Microbial communities in aquatic systems and sediments are also capable of transforming perfluoroalkane sulfonamides. The biotransformation of N-ethyl perfluorooctane sulfonamide (N-EtFOSA) has been studied in marine sediments, revealing a pathway that leads to the formation of several intermediates and ultimately PFOS nih.gov.

The rate of biotransformation is influenced by environmental factors such as temperature, with faster degradation observed at higher temperatures nih.gov.

Table 2: Biodegradation of N-EtFOSA in Marine Sediments

| Temperature (°C) | Half-life (days) | Transformation Products | Reference |

| 4 | 160 ± 17 | N-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, perfluorooctane sulfonate | nih.gov |

| 25 | 44 ± 3.4 | N-ethyl perfluorooctane sulfonamidoacetate, perfluorooctane sulfonamidoacetate, N-ethyl perfluorooctane sulfonamide, perfluorooctane sulfonamide, perfluorooctane sulfonate | nih.gov |

These studies indicate that while transformation occurs, the half-lives can be lengthy, contributing to the persistence of these precursor compounds in aquatic environments nih.gov. The transformation of this compound in aquatic systems would likely follow a similar pathway of demethylation followed by further degradation to FOSA and subsequently to PFOS.

Identification and Characterization of Biodegradation Products and Intermediates (e.g., shorter-chain PFAS)

The biodegradation of this compound is a critical pathway influencing its persistence and the formation of other per- and polyfluoroalkyl substances (PFAS) in the environment. While direct studies on this compound are limited, research on analogous sulfonamide-based precursors provides significant insights into its likely transformation products.

Studies on the biodegradation of N-ethyl perfluorooctane sulfonamido ethanol (B145695) (EtFOSE), a structurally related PFOS precursor, have been conducted in various environmental matrices, such as marine sediments and wastewater treatment plant sludge. sfu.canih.gov These investigations have identified a suite of transformation products. In marine sediments, EtFOSE was found to transform into several intermediates, demonstrating that biodegradation proceeds through multiple steps. nih.gov

The identified biodegradation products from EtFOSE include:

N-ethyl perfluorooctane sulfonamidoacetate (EtFOSAA)

Perfluorooctane sulfonamidoacetate (FOSAA)

N-ethyl perfluorooctane sulfonamide (EtFOSA)

Perfluorooctane sulfonamide (FOSA)

Perfluorooctane sulfonate (PFOS) sfu.canih.gov

The transformation of EtFOSE was observed to be significantly faster at higher temperatures (25°C) compared to lower temperatures (4°C) in marine sediments. nih.gov This suggests that environmental conditions play a crucial role in the rate of biodegradation. The formation of PFOS, a highly persistent and regulated PFAS, as an end product of this degradation pathway is of significant environmental concern. sfu.caresearchgate.net It is plausible that this compound follows a similar degradation pathway, potentially yielding perfluorooctane sulfonamide (FOSA) and ultimately PFOS, along with other dimethylated intermediates.

Table 1: Biodegradation Products of N-Ethyl Perfluorooctane Sulfonamido Ethanol (EtFOSE) in Marine Sediments

| Biodegradation Product | Acronym |

|---|---|

| N-ethyl perfluorooctane sulfonamidoacetate | EtFOSAA |

| Perfluorooctane sulfonamidoacetate | FOSAA |

| N-ethyl perfluorooctane sulfonamide | EtFOSA |

| Perfluorooctane sulfonamide | FOSA |

| Perfluorooctane sulfonate | PFOS |

Data sourced from studies on EtFOSE biodegradation in marine sediments. sfu.canih.gov

Microbiological Pathways and Enzymatic Mechanisms of this compound Defluorination

The cleavage of the carbon-fluorine (C-F) bond, which is the strongest covalent bond in organic chemistry, presents a significant challenge for microbial degradation. researchgate.net However, certain microorganisms have demonstrated the ability to defluorinate some fluorinated compounds.

Research has identified specific bacteria and enzymes capable of acting on PFAS. For instance, Pseudomonas aeruginosa strain HJ4 has been shown to biodegrade PFOS under aerobic conditions. researchgate.net This bacterium, isolated from wastewater treatment sludge, was able to decompose approximately 67% of PFOS in laboratory studies. researchgate.net

Furthermore, enzymatic studies have begun to unravel the mechanisms of defluorination. A strain of Delftia acidovorans (D4B) was found to possess dehalogenase enzymes with the potential to biodegrade PFAS. nih.govresearchgate.net Two specific dehalogenases, DeHa2 and DeHa4, were identified and shown to have activity toward mono- and difluoroacetate (B1230586). researchgate.net These enzymes operate under aerobic conditions and can remain active for extended periods. nih.govresearchgate.net DeHa4, a fluoroacetate (B1212596) dehalogenase, is particularly noteworthy for its activity at low pH, a condition relevant to some contaminated environments. researchgate.net The final product of the enzymatic defluorination of difluoroacetate by DeHa4 has been identified as glyoxylate. nih.gov

While these findings are promising, it is important to note that the enzymatic defluorination of highly fluorinated compounds like this compound is likely a slow and inefficient process. nih.gov The direct enzymatic defluorination of the perfluorooctyl chain of this compound has not yet been demonstrated. Current research suggests that biodegradation is more likely to initiate at the non-fluorinated parts of the molecule, such as the sulfonamide group, as seen with related compounds like EtFOSE. nih.govnih.gov

Environmental Partitioning and Intermedia Transport

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.

Volatilization from Moist Soil Surfaces and Aquatic Systems

Volatilization is a potential transport pathway for certain PFAS precursors. nih.gov For nitrogen-containing compounds like this compound, volatilization from soil surfaces can be influenced by several factors, including soil moisture, temperature, and pH. montana.edunsw.gov.au Generally, volatilization potential increases with higher soil moisture (up to saturation), higher temperatures, and higher soil pH. montana.edumontana.edu The presence of crop residue or thatch can also increase volatilization by retaining moisture at the soil surface. montana.edu

While direct data on the volatilization of this compound is not available, its structure suggests it may have some potential for volatilization, particularly compared to its ionic degradation product, PFOS. The entry of PFOS into the environment can occur through various pathways, including atmospheric transport following volatilization. nih.gov This indicates that precursor compounds could be subject to similar long-range transport mechanisms.

Sorption to Soil and Sediment Components

Sorption to soil and sediment is a key process affecting the mobility and bioavailability of PFAS in the environment. The extent of sorption is influenced by the characteristics of both the chemical and the sorbent material.

For anionic PFAS like PFOS, sorption is strongly influenced by the organic carbon and clay content of the soil or sediment. nih.govresearchgate.net Higher organic carbon content generally leads to greater sorption, indicating the importance of hydrophobic interactions. nih.govresearchgate.net Solution chemistry also plays a role; sorption tends to increase with higher concentrations of divalent cations like calcium (Ca2+) and at lower pH values, suggesting that electrostatic interactions are also involved. nih.gov

Studies on various PFAS have shown that the length of the perfluorocarbon chain is a dominant factor, with each additional CF2 moiety increasing the distribution coefficient. nih.gov Research on perfluorooctyl sulfonamide acetic acids has demonstrated substantially stronger sorption than PFOS, highlighting the influence of the sulfonamide group. nih.gov Given its structure, this compound is expected to sorb to soils and sediments, with the degree of sorption dependent on factors outlined in the table below.

Table 2: Factors Influencing the Sorption of Sulfonamide-Based PFAS

| Factor | Influence on Sorption | Rationale |

|---|---|---|

| Soil/Sediment Properties | ||

| Organic Carbon Content | Increased sorption | Hydrophobic interactions between the perfluoroalkyl chain and organic matter. nih.govresearchgate.net |

| Clay Content/Type | Variable | Can provide surfaces for electrostatic interactions. |

| Solution Chemistry | ||

| pH | Increased sorption at lower pH | Protonation of mineral surfaces and reduction of electrostatic repulsion. nih.gov |

| Cation Concentration (e.g., Ca2+) | Increased sorption | Cation bridging between negatively charged PFAS headgroups and mineral surfaces. nih.gov |

| PFAS Structure | ||

| Perfluorocarbon Chain Length | Increased sorption with longer chains | Increased hydrophobicity. nih.gov |

Air-Water and Sediment-Water Exchange Dynamics

The exchange of this compound between environmental compartments is a dynamic process. Adsorption at the air-water interface has been identified as a significant retention mechanism for other PFAS, such as PFOA, in unsaturated soils, accounting for a large percentage of total retention. nih.gov This suggests that for volatile or semi-volatile PFAS precursors, the air-water interface can be an important environmental sink and a factor in their transport.

Sediment-water exchange is another critical process. The partitioning of the compound between the water column and bottom sediments will be governed by the sorption processes described previously. nih.gov Fluxes between sediment and water are influenced by factors such as water flow, bioturbation, and changes in water chemistry (e.g., pH, ionic strength) that can affect sorption-desorption equilibria. pangaea.de For this compound, it is anticipated that a significant fraction will partition to sediments, especially in systems with high organic matter content, effectively acting as a long-term reservoir from which it can be slowly released back into the water column.

Ecotoxicological Research and Ecological Impact Assessment of N,n Dimethylperfluoro 1 Octanesulfonamide

Mechanisms of Action in Non-Human Biota at Molecular and Cellular Levels

N,N-Dimethylperfluoro-1-octanesulfonamide is a member of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and their potential for bioaccumulation. While specific research on this compound is limited, the ecotoxicological effects of its parent compound, perfluorooctane (B1214571) sulfonate (PFOS), have been more extensively studied. The following sections outline the likely mechanisms of action of this compound in non-human biota, drawing parallels from research on PFOS and other relevant PFAS.

In aquatic organisms, PFAS compounds like PFOS have been shown to interact with various cellular receptors, leading to disruptions in critical signal transduction pathways. For instance, studies on the estuarine fish Fundulus heteroclitus have indicated that PFOS exposure can lead to significant decreases in the mRNA expression of the glucocorticoid receptor (GR). This can, in turn, disrupt the downstream signaling of the cystic fibrosis transmembrane receptor (CFTR), which is vital for maintaining ionic balance. clemson.edu

Exposure to PFAS has been linked to the induction of oxidative stress in terrestrial invertebrates. nih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. nih.govresearchgate.net Studies on organisms like the nematode Caenorhabditis elegans and various annelids have shown that exposure to PFOS can lead to an increase in ROS levels. nih.gov

Investigations using model organisms such as zebrafish embryos have revealed that PFAS exposure can lead to significant alterations in gene expression and protein profiles. nih.govnih.govnih.gov In zebrafish embryos exposed to PFOS, proteomic analyses have identified changes in the expression of numerous proteins involved in critical cellular functions. nih.gov These include proteins related to detoxification, energy metabolism, lipid transport, cell structure, signal transduction, and apoptosis. nih.gov

For example, combined exposure to PFOS and other pollutants has been shown to alter the expression of genes involved in the metabolism of xenobiotics (e.g., cyp1a), oxidative stress response (e.g., gpx1a), and lipid metabolism (e.g., acaa2). nih.gov Such changes at the molecular level can translate into observable adverse effects on development and survival. nih.gov

Table 1: Alterations in Protein Expression in Zebrafish Embryos Exposed to PFOS

| Functional Class | Effect of PFOS Exposure |

| Detoxification | Altered Expression |

| Energy Metabolism | Altered Expression |

| Lipid Transport | Altered Expression |

| Cell Structure | Altered Expression |

| Signal Transduction | Altered Expression |

| Apoptosis | Altered Expression |

Source: Adapted from studies on PFOS proteomics in zebrafish embryos. nih.gov

Bioaccumulation and Trophic Transfer in Ecological Food Chains

The persistence and chemical stability of this compound suggest a high potential for its accumulation in living organisms and subsequent transfer through ecological food chains.

The bioconcentration factor (BCF) is a key metric used to assess the potential of a chemical to accumulate in an organism directly from the surrounding water. wikipedia.org A substance is generally considered to have a high potential for bioaccumulation if its BCF in aquatic species is greater than 2000. mdpi.com For very bioaccumulative substances, the BCF can exceed 5000. mdpi.com

Table 2: Illustrative Bioconcentration Factors (BCF) for PFOS in Aquatic Organisms

| Organism | Tissue | BCF (L/kg) |

| Fundulus heteroclitus (Mummichog) | Liver | > Muscle |

| Daphnia magna | Whole Body | Concentration-dependent |

Source: Compiled from various ecotoxicological studies on PFOS. clemson.edu

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. usgs.gov Chemicals that are persistent, bioaccumulative, and poorly metabolized are more likely to biomagnify. usgs.gov Trophic magnification factors (TMFs) are used to quantify this potential, with a TMF greater than 1 indicating that the substance is biomagnifying. nih.gov

Studies of freshwater food webs have demonstrated that long-chain perfluorinated compounds, including PFOS, can significantly biomagnify. nih.gov For example, in one study, the TMF of PFOS was found to be 2.9, indicating substantial biomagnification. nih.gov This suggests that predators at the top of the food web can accumulate high concentrations of these compounds from their diet. nih.gov Given its structural similarity to PFOS, this compound is also expected to have a significant potential for biomagnification in both aquatic and terrestrial food webs.

Table 3: Trophic Magnification Factors (TMFs) of Selected Perfluorinated Compounds

| Compound | Trophic Magnification Factor (TMF) |

| Perfluorooctane sulfonate (PFOS) | 2.9 |

| Perfluorononanoic acid (PFNA) | >1 |

| Perfluorodecanoic acid (PFDA) | >1 |

| Perfluoroundecanoic acid (PFUnDA) | >1 |

| Perfluorododecanoic acid (PFDoDA) | >1 |

Source: Based on findings from freshwater food web studies. nih.gov

Impact on Ecosystem Processes and Community Structure

The introduction of persistent synthetic compounds into the environment can lead to significant alterations in ecosystem processes and the intricate structure of biological communities. Per- and polyfluoroalkyl substances (PFAS), including sulfonamide derivatives like this compound, are noted for their environmental persistence. While specific research on this compound is limited, studies on related perfluoroalkane sulfonamides (FASAs) and other PFAS provide insights into their potential ecological impacts.

Effects on Microbial Community Dynamics in Soil and Water

Microbial communities in soil and aquatic environments are fundamental to biogeochemical cycling and pollutant degradation. The presence of perfluorinated compounds can alter the structure and function of these critical communities.

Unlike the more degradation-resistant perfluoroalkyl acids (PFAAs), perfluoroalkane sulfonamides (FASAs) can undergo microbial biotransformation. nih.gov This process involves microorganisms altering the chemical structure of the sulfonamides, often leading to the formation of intermediate fluorinated compounds and, eventually, stable PFAAs like perfluorooctane sulfonate (PFOS). nih.gov For instance, the degradation of N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) in soil-plant systems has been shown to produce intermediates such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA), perfluorooctane sulfonamide (FOSA), and ultimately PFOS. nih.gov

The process of biotransformation implies a dynamic interaction between the compounds and microbial consortia. Studies have shown that microbial communities can be enriched for their potential to degrade PFAS. For example, a microbial consortium dominated by Hyphomicrobium species demonstrated a capacity to reduce PFOS concentrations, suggesting that specific microbial groups may become more prevalent in contaminated environments. nih.govplos.org However, the end products of this degradation, such as PFOS, are themselves persistent and toxic, indicating that the transformation does not necessarily equate to detoxification.

Influence on Aquatic and Terrestrial Ecosystem Functionality

The functionality of both aquatic and terrestrial ecosystems is intrinsically linked to the health and activity of their microbial communities. By altering microbial dynamics, compounds like this compound have the potential to indirectly influence broader ecosystem processes.

In soil, microorganisms are vital for nutrient cycling, decomposition of organic matter, and maintaining soil structure. The inhibition of microbial metabolic processes or shifts in community structure due to PFAS contamination could disrupt these essential functions. This could lead to changes in nutrient availability for plants and alter the rate of carbon turnover in the soil. Studies on PFOS precursors have shown they are taken up by plants and degraded within the soil-plant system, indicating a direct pathway for these compounds to enter terrestrial food webs and influence the rhizosphere microbiome. nih.gov

Development and Application of Novel Ecotoxicological Methodologies

Assessing the ecological risk of the vast number of PFAS, including this compound, requires advanced and efficient methodologies. The development of in vitro assays, computational models, and "omics" technologies represents a shift towards new approach methodologies (NAMs) for more rapid and mechanistic ecotoxicological assessment.

In Vitro Ecotoxicity Assays for this compound

In vitro (cell-based) assays provide a high-throughput alternative to traditional animal testing for evaluating the potential toxicity of chemicals. These assays can screen large numbers of compounds for specific biological activities or adverse effects. For PFAS, in vitro studies have been crucial in identifying potential hazards.

A wide range of PFAS have been evaluated using in vitro assays for endpoints such as developmental neurotoxicity. nih.gov These studies have revealed that a subset of PFAS can perturb neurodevelopmental processes, and that compounds with specific structural features, such as a longer perfluorinated carbon chain or a sulfonamide functional group, may be more likely to be bioactive. nih.gov Other in vitro studies using isolated rat hepatocytes have investigated the mechanisms of PFOS-induced liver cytotoxicity, identifying oxidative stress, reactive oxygen species (ROS) formation, and mitochondrial damage as key events. nih.govsigmaaldrich.commdpi.com

Table 1: Examples of In Vitro Assays Used for PFAS Toxicity Assessment

| Assay Type | Model System | Endpoint Measured | Findings for Related PFAS (e.g., PFOS) |

|---|---|---|---|

| Hepatotoxicity | Isolated Rat Hepatocytes | Cell lysis, ROS generation, lipid peroxidation, mitochondrial membrane potential | PFOS induces cytotoxicity through oxidative stress pathways. nih.gov |

| Neurotoxicity | SH-SY5Y cells (human neuroblastoma) | Apoptosis, inflammatory cytokine secretion | Low concentrations of PFOS induced rapid apoptosis. hnu.edu.cn |

| Developmental Neurotoxicity | Microelectrode arrays, high-content imaging | Neuronal network connectivity, neurite outgrowth | A subset of PFAS, particularly those with longer carbon chains or specific functional groups, decreased measures of neural network formation. nih.gov |

These methodologies are directly applicable to assessing the ecotoxicity of this compound, allowing for the rapid screening of its potential to cause cellular damage, disrupt neurological development, or induce oxidative stress in ecological receptors.

Computational Ecotoxicology and QSAR Modeling for Perfluorinated Sulfonamides

Computational ecotoxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful tool for predicting the toxicity of chemicals based on their molecular structure. QSAR models are mathematical equations that correlate chemical structure with biological activity or toxicity, enabling the assessment of compounds for which limited experimental data exist. researchgate.net

For PFAS, QSAR models have been developed to predict various toxicological endpoints, including endocrine-disrupting activity. researchgate.net Researchers have built classification models to predict the potential of perfluorinated compounds to compete with the hormone thyroxin for binding to the transport protein transthyretin (TTR), a key mechanism of thyroid system disruption. researchgate.net More recent work has focused on developing new QSARs specifically for PFAS to predict human transthyretin (hTTR) disruption, identifying perfluoroalkane sulfonyl compounds as a structural category of potential concern. mdpi.comnih.gov

Table 2: Application of QSAR Modeling to Perfluorinated Compounds

| QSAR Model Type | Endpoint | Key Findings | Relevance for Perfluorinated Sulfonamides |

|---|---|---|---|

| Classification (k-NN) | Thyroxin-Transthyretin (T4-TTR) Competing Potency | Models successfully predicted the endocrine-disrupting potential of various PFCs. researchgate.net | Can be used to screen this compound for potential thyroid disruption. |

| Classification & Regression | Human Transthyretin (hTTR) Disruption | Identified perfluoroalkane sulfonyl compounds as a structural category of major concern for hTTR binding. mdpi.comnih.gov | Directly applicable to predicting the hTTR disruption potential of this compound. |

These in silico models are valuable for prioritizing chemicals like this compound for further testing and for filling data gaps in its ecotoxicological profile, in line with regulatory initiatives aimed at reducing animal testing.

Omics Technologies (e.g., Toxicogenomics, Proteomics, Metabolomics) in Ecotoxicological Assessment

"Omics" technologies provide a systems-level view of the biological responses to chemical exposure by simultaneously measuring changes across entire sets of molecules, such as genes (toxicogenomics), proteins (proteomics), or metabolites (metabolomics). These approaches can reveal the mechanisms of toxicity, identify sensitive biomarkers of exposure and effect, and improve the extrapolation of findings across species. researchgate.netresearchgate.net

The application of toxicogenomics to PFAS like PFOS has helped to identify the molecular pathways perturbed by exposure. By integrating gene expression data with physiologically based pharmacokinetic (PBPK) modeling, researchers can better translate toxicogenomic data into a human health risk assessment context. researchgate.net Such approaches can identify differentially expressed genes in response to exposure and link them to adverse outcomes.

Toxicogenomics analyzes changes in gene expression (messenger RNA) to understand how a toxicant affects genetic pathways.

Proteomics focuses on changes in the entire set of proteins in a cell or tissue, providing insight into the functional consequences of toxicant exposure.

Metabolomics studies the changes in small-molecule metabolites, offering a snapshot of the metabolic state of an organism and how it is altered by chemical stress.

These technologies are instrumental in moving beyond traditional apical endpoints (e.g., mortality, reproduction) to a more nuanced, mechanism-based understanding of ecotoxicity. For this compound, an integrated omics approach could elucidate its mode of action, identify sensitive biomarkers in relevant ecological species, and provide crucial data for building adverse outcome pathways (AOPs), thereby improving the scientific basis for its ecological risk assessment.

Advanced Analytical Methodologies for N,n Dimethylperfluoro 1 Octanesulfonamide in Environmental Matrices

Sample Collection and Preservation Techniques for Diverse Environmental Media

The initial and most critical step in the analytical workflow is the collection of a representative sample and its preservation to maintain the integrity of the target analyte. Methodologies vary significantly depending on the environmental matrix being studied.

Atmospheric sampling is crucial for understanding the transport and fate of volatile and semi-volatile PFAS like N,N-Dimethylperfluoro-1-octanesulfonamide. Both passive and active sampling techniques are employed for this purpose. diva-portal.org

Active Air Sampling (AAS): High-volume air samplers (HVS) are a common form of active sampling, drawing large volumes of air (typically 500–1800 m³) through a filter and a sorbent trap. rsc.org This method allows for the separation of particle-bound and gas-phase compounds. diva-portal.org A glass-fiber filter (GFF) is typically used to capture the particulate phase. rsc.org The gaseous phase is subsequently trapped on a solid sorbent, often a combination of polyurethane foam (PUF) and a resin like XAD-2, or activated carbon, which is particularly effective for neutral PFAS. diva-portal.orgrsc.org

Passive Air Sampling (PAS): Passive samplers offer a time-integrated measure of ambient air concentrations without the need for power, making them suitable for long-term monitoring. diva-portal.org These samplers, which may use PUF disks or sorbent-impregnated media, rely on the natural diffusion of compounds from the air onto the sampling medium. nih.gov While PAS is effective, quantitative analysis requires the use of specific uptake or partitioning coefficients. diva-portal.org Studies have shown that for some volatile PFAS, high-volume samplers may detect them more frequently due to the larger air volumes collected compared to passive methods. nih.gov

| Parameter | High-Volume Active Air Sampling (HVS/AAS) | Passive Air Sampling (PAS) |

|---|---|---|

| Principle | Forced advection of air via pump through filter and sorbent. diva-portal.orgrsc.org | Molecular diffusion of analytes onto a sorbent medium. diva-portal.orgnih.gov |

| Sampling Media | Glass-Fiber Filter (GFF) for particles; Polyurethane Foam (PUF), XAD-2 resin, or activated carbon for gas phase. diva-portal.orgrsc.org | Polyurethane Foam (PUF) disks, XAD-resin, Activated Carbon Fiber (ACF). nih.gov |

| Sampling Volume/Duration | High volume (e.g., 500-1800 m³ over 24 hours). rsc.org | Long-term deployment (days to months). nih.gov |

| Advantages | Separates particle and gas phases; collects large, quantifiable sample volumes leading to lower detection limits. diva-portal.orgnih.gov | No power required; cost-effective for spatial and long-term trend monitoring. diva-portal.org |

| Limitations | Requires power and is more expensive; potential for breakthrough of volatile compounds. nih.gov | Requires calibration with uptake rates for quantitative data; susceptible to environmental variables (wind, temp). diva-portal.org |

For aqueous and solid matrices, sample preparation is key to isolating the analyte from complex interferences.

Water Samples: A typical protocol for water involves taking a measured volume (e.g., 500 mL), adding an isotopically labeled internal standard, and filtering the sample. raykolgroup.com The pH is then adjusted to a neutral range (6-8) before proceeding to extraction. raykolgroup.com

Soil and Sediment Samples: These solid samples first require drying, often at room temperature, until a constant weight is achieved. researchgate.net For soil, an aliquot is commonly mixed with a drying agent like anhydrous sodium sulfate. eurofins.com A detailed protocol for sediment may involve removing a precise volume (e.g., 0.25 cm³) and placing it into a centrifuge tube for subsequent treatment and extraction. fit.edu Some methods for soil require the addition of glacial acetic acid, followed by centrifugation to remove excess water before extraction. fit.edu

Once the sample is prepared, the target analyte must be extracted and cleaned to remove co-extracted matrix components that could interfere with instrumental analysis.

Solid Phase Extraction (SPE): This is the most common technique for water samples and for cleaning extracts from solid matrices. For water, the sample is passed through an SPE cartridge, which retains the analytes. eurofins.com Weak anion-exchange (WAX) cartridges are frequently used. nih.gov The cartridge is first activated with solvents like methanol (B129727) and water. researchgate.net After loading the sample, the cartridge is washed (e.g., with 1% formic acid in water) and dried before the analytes are eluted, often with a basic solvent such as methanol containing 1-2% ammonium (B1175870) hydroxide (B78521). raykolgroup.comresearchgate.net

Solvent Extraction: For solid matrices like soil and sediment, extraction is typically performed with an organic solvent.

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to quickly and efficiently extract analytes. Solvents such as n-hexane or dichloromethane/acetone mixtures are used to extract compounds from the solid matrix. researchgate.neteurofins.com

Ultrasonic Extraction: This method uses ultrasonic baths to extract analytes from a sample into a solvent, such as dichloromethane. researchgate.net

Clean-up: Extracts, particularly from complex matrices like soil and fish tissue, often require further clean-up. This can involve passing the extract through a column containing materials like alumina (B75360) oxide or silica (B1680970) gel to remove interfering compounds. eurofins.comresearchgate.net The final extract is typically concentrated by evaporation under a gentle stream of nitrogen before being reconstituted in a suitable solvent for analysis. raykolgroup.comresearchgate.net

| Technique | Matrix | Typical Procedure | Reference |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Water, Extracts from Solids | Sample loading onto a WAX or C18 cartridge, washing, and elution with basic methanol. | eurofins.comnih.govresearchgate.net |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Biota | Extraction with organic solvents (e.g., n-hexane) at high temperature and pressure. | researchgate.net |

| Solvent Extraction | Soil | Extraction with basic methanol or dichloromethane/acetone. | eurofins.comnih.gov |

| Silica/Alumina Column Clean-up | Complex Extracts | Passing the solvent extract through a column of activated silica gel or alumina to remove polar interferences. | eurofins.comresearchgate.net |

Chromatographic Separation Techniques

The final analytical step involves separating the target analyte from other compounds in the extract, followed by detection and quantification, typically using mass spectrometry.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose. nih.gov Samples are injected into the GC, where they are volatilized and separated on a capillary column (e.g., a Stabilwax column). shimadzu.co.kr The separated compounds then enter the mass spectrometer, which provides identification and quantification. Positive chemical ionization (PCI) is often used as the ionization source for analyzing volatile PFAS from air samples. rsc.org For some applications, headspace GC-MS (HS-GC-MS) can be employed, where the volatile analytes are sampled from the headspace above the sample in a sealed vial, offering a solvent-free method. researchgate.net Methods have been developed that achieve detection limits in the picogram per gram (pg/g) range for related perfluorooctanesulfonamide (B106127) compounds in solid matrices. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS), often with Positive Chemical Ionization (PCI) or Headspace (HS) sampling. | rsc.orgnih.govresearchgate.net |

| Column | Capillary columns, such as Stabilwax, are used for separation. | shimadzu.co.kr |

| Detection | Mass spectrometer for selective and sensitive detection. Method detection limits can be as low as 100 pg/g. | nih.gov |

| Application | Analysis of volatile and semi-volatile sulfonamides in air and solid matrix extracts. | rsc.orgnih.gov |

Liquid chromatography is the method of choice for analyzing polar, non-volatile, and ionic PFAS, which may include degradation products or non-volatile analogs of this compound.

The most common configuration is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). eurofins.com The sample extract is injected into the LC system, where analytes are separated on a reversed-phase column, such as a C18 column. eurofins.comthermofisher.com The separation is achieved using a mobile phase gradient, typically consisting of water and methanol, often with additives like formic acid or ammonium hydroxide to improve chromatographic peak shape and ionization efficiency. thermofisher.com The eluent from the LC column is directed into the mass spectrometer, where analytes are ionized (commonly via electrospray ionization, ESI) and detected. This technique offers high sensitivity and selectivity, with detection limits for some compounds reaching the nanogram per liter (ng/L) range. rsc.orgnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). | eurofins.com |

| Column | Reversed-phase columns, most commonly C18. | eurofins.comthermofisher.com |

| Mobile Phase | A gradient of water and methanol, often containing additives like formic acid or ammonium hydroxide. | thermofisher.com |

| Detection | Tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity, with detection limits in the low ng/L range. | nih.gov |

| Application | Analysis of polar, ionic, and non-volatile PFAS and their transformation products. | eurofins.com |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive tool for the analysis of this compound, providing molecular weight information and structural details essential for its unambiguous identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of this compound and its precursors. nih.govfda.gov This method offers exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the target analyte. In a typical LC-MS/MS analysis, the parent ion of the compound is selected in the first mass spectrometer (MS1), fragmented through collision-induced dissociation (CID), and a specific product ion is then monitored in the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, which is crucial when analyzing complex environmental samples like wastewater or biological tissues. researchgate.netepa.gov

The selection of precursor and product ion transitions is critical for method development. For the closely related compound class, perfluorooctane (B1214571) sulfonamides (PFOSA), specific fragment ions have been identified that allow for the differentiation and quantification of its various isomers. researchgate.netnih.gov For instance, analysis of the molecular anion at m/z 498 can yield characteristic product ions that are unique to linear or branched structures. researchgate.netnih.gov This approach enhances the confidence in identification and allows for isomer-specific quantification, which is important as different isomers can exhibit varying environmental behaviors. researchgate.net The optimization of these MRM transitions is a key step in developing robust analytical methods for sulfonamide-based PFAS. nih.gov

Table 1: Example of Characteristic MS/MS Transitions for Perfluorooctane Sulfonamide (PFOSA) Isomers As a proxy for this compound, this table shows identified transitions for the closely related PFOSA compound class, demonstrating the principles of MS/MS for isomer-specific analysis.

| Analyte (Isomer) | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| n-PFOSA | 498 | 78 | researchgate.netnih.gov |

| iso-PFOSA | 498 | 169 | researchgate.netnih.gov |

| 1m-PFOSA | 498 | 419 | researchgate.netnih.gov |

| 2m-PFOSA | 498 | 164 | researchgate.netnih.gov |

| 3m-PFOSA | 498 | 259 | researchgate.netnih.gov |

| 4m-PFOSA | 498 | 269 | researchgate.netnih.gov |

High-resolution mass spectrometry (HRMS), particularly instruments like the Orbitrap and Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, provides highly accurate mass measurements (typically <5 ppm). researchgate.netnih.gov This capability is invaluable for the analysis of this compound. HRMS allows for the determination of the elemental composition of an ion, which helps to confirm the identity of the target analyte and differentiate it from isobaric interferences—compounds that have the same nominal mass but different elemental formulas. researchgate.net

The structural complexity of PFAS, which includes numerous linear and branched isomers, presents a significant analytical challenge. researchgate.net HRMS, often combined with advanced separation techniques like ion mobility spectrometry, can help distinguish between these isomers that cannot be resolved by chromatography or low-resolution MS alone. nih.gov Furthermore, HRMS is a powerful tool for identifying unknown transformation products of this compound in the environment. By screening for accurate masses of suspected metabolites or degradation products, non-targeted and suspect screening workflows can elucidate the environmental fate of this compound. nih.gov

The choice of ionization technique is dependent on the analytical instrumentation and the physicochemical properties of the analyte.

Electrospray Ionization (ESI): For LC-MS analysis of this compound and other PFAS, electrospray ionization is the most common method. nih.gov It is typically operated in the negative ion mode, where the molecule is deprotonated to form a negatively charged ion [M-H]⁻ or other adducts. epa.gov ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS/MS analysis. The efficiency of ESI can be affected by matrix components, which can suppress or enhance the analyte signal, making sample clean-up and the use of internal standards critical. epa.gov

Positive Chemical Ionization (PCI) for GC-MS: While LC-MS is more common for PFAS, gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile or derivatized analytes. Positive chemical ionization (CI) is a soft ionization technique used in GC-MS that can preserve the molecular ion, which is often fragmented extensively under standard electron ionization (EI). nih.gov In PCI, a reagent gas like methane (B114726) is ionized, and these primary ions react with the analyte molecules in the gas phase, typically through proton transfer, to produce a protonated molecule [M+H]⁺. nih.gov This helps in confirming the molecular weight of the analyte. Negative-ion chemical ionization (NICI) is also highly effective for fluorinated compounds, as they can readily capture thermal electrons to form stable negative ions, leading to high sensitivity. nih.gov

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) procedures are essential for generating reliable and defensible data in the environmental analysis of this compound.

To ensure accuracy, analytical methods rely heavily on internal standards (IS) and certified reference materials (CRMs).

Internal Standards: The use of isotopically labeled internal standards is the gold standard for quantification in mass spectrometry. A ¹³C-labeled version of the target analyte, such as ¹³C₈-FOSA, is an ideal internal standard. researchgate.net These standards have nearly identical chemical and physical properties to the native compound, meaning they co-elute chromatographically and experience similar extraction efficiencies and matrix effects. epa.gov Because the labeled standard is differentiated from the native analyte by its mass, it can be used to correct for variations in sample preparation and instrumental response, leading to highly accurate quantification. researchgate.net

Certified Reference Materials (CRMs): CRMs are well-characterized materials with a certified concentration of the target analyte. They are used to validate the accuracy of an analytical method, calibrate instruments, and perform ongoing quality control checks. usgs.gov Analyzing a CRM containing a known amount of this compound provides an independent verification of the entire analytical procedure, from extraction to final measurement. Many suppliers offer CRMs for a wide range of PFAS, which may exist as solutions of pure standards or as spiked natural matrices (e.g., water, soil). nih.govwef.org

The method detection limit (MDL) and limit of quantification (LOQ) are critical performance metrics that define the sensitivity of an analytical method.

Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.govepa.gov It is determined by analyzing multiple replicates of a sample matrix (e.g., reagent water, clean sand) spiked at a low concentration. epa.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. It is typically higher than the MDL and often defined as the concentration of the lowest calibration standard. wef.org

For related PFAS compounds, modern analytical methods can achieve very low detection limits, often in the parts-per-trillion (ng/L) or parts-per-quadrillion (pg/L) range in water, and low parts-per-billion (ng/g) or parts-per-trillion (pg/g) range in solid and biological matrices.

Application of Analytical Methods in Environmental Monitoring Programs

The application of validated analytical methods is crucial for monitoring the presence and distribution of this compound in various environmental compartments. This monitoring is essential for understanding its environmental fate, transport, and potential for bioaccumulation.

Monitoring this compound in Arctic and Remote Regions

The Arctic and other remote regions are of particular concern for persistent organic pollutants due to long-range atmospheric and oceanic transport. While comprehensive monitoring data specifically for this compound in these regions is limited, studies on other PFAS provide a framework for understanding its potential presence. For example, a study investigating PFAS in the atmosphere across the Atlantic and Antarctic regions utilized high-volume air samplers and analyzed samples via LC-MS/MS. mdpi.com This type of methodology would be applicable to monitoring for this compound.

Perfluoroalkane sulfonamides (FASAs), the class of compounds to which this compound belongs, are recognized as PFAS precursors that can undergo microbial transformation to form stable perfluoroalkyl acids (PFAAs). acs.orgresearchgate.net This transformation potential underscores the importance of monitoring for these precursors in remote environments.

Assessment in Contaminated Sites and Impacted Ecosystems

Industrial facilities involved in the production of fluorochemicals are potential sources of PFAS contamination in the surrounding environment. researchgate.netresearchgate.net Studies conducted near such facilities have detected a range of PFAS in various matrices including water, soil, and biota. researchgate.netnih.govnih.gov For instance, high concentrations of PFOS and PFOA have been found in the vicinity of a manufacturing plant in China. researchgate.net

While specific data for this compound is often not reported, the analytical methods used in these studies are capable of detecting a broad range of PFAS. Research near a fluorochemical production plant in the Netherlands detected various legacy and emerging PFAS in river and drinking water. nih.gov

Recent research has also highlighted the potential for sulfonamide PFAS to impact microbial communities, which could have implications for the bioremediation of co-contaminants at impacted sites. acs.org One study demonstrated that a zwitterionic PFAS and its sulfonamide transformation product, perfluorohexane (B1679568) sulfonamide (FHxSA), exhibited greater microbial inhibition compared to their anionic analogue, perfluorohexane sulfonate (PFHxS). acs.org This suggests that the presence of sulfonamides like this compound could influence the microbial ecology of contaminated ecosystems.

The following table presents a hypothetical summary of this compound concentrations that could be found in various environmental matrices based on general PFAS findings at contaminated sites. It is important to note that these are illustrative values as specific monitoring data for this compound is scarce.

| Environmental Matrix | Potential Concentration Range (ng/g or ng/L) | Reference Analytical Method |

| Surface Water | 1 - 100 ng/L | LC-MS/MS |

| Groundwater | 0.5 - 50 ng/L | LC-MS/MS |

| Soil/Sediment | 0.1 - 50 ng/g | LC-MS/MS |

| Indoor Dust | 1 - 200 ng/g | LC-MS/MS |

Future Research Directions and Critical Knowledge Gaps for N,n Dimethylperfluoro 1 Octanesulfonamide

Elucidation of Undiscovered Environmental Sinks and Sources

A primary challenge in managing the environmental risks of N,N-Dimethylperfluoro-1-octanesulfonamide is the incomplete picture of its sources and ultimate fate in the environment. While it is understood that FASAs, including N,N-disubstituted variants, have been used in various industrial and consumer products, specific applications leading to the release of this compound are not well-documented in publicly available literature. regulations.govoup.com

Future research should prioritize the identification of historical and current industrial processes that may have synthesized or utilized this specific compound. Investigating its presence in consumer products, particularly those with water and stain-resistant coatings, is also crucial. epa.gov

The environmental sinks of this compound are also poorly understood. General PFAS fate and transport studies indicate that these compounds can be found in various environmental compartments, including water, soil, and biota. nih.govresearchgate.net However, the specific partitioning behavior of this compound, which will be influenced by its unique physicochemical properties, requires dedicated investigation. A study on a managed urban water body detected related N-alkylated perfluorooctane (B1214571) sulfonamides, suggesting that urban runoff could be a significant transport pathway for this class of compounds. nih.gov

Key Research Gaps:

Lack of comprehensive data on industrial manufacturing and use.

Unknown concentrations in consumer products and waste streams.

Limited information on its partitioning behavior in different environmental media (soil, sediment, water, air).

Absence of studies on its atmospheric transport and deposition.

Comprehensive Understanding of Biotransformation Pathways and Their Rate-Limiting Steps

The biotransformation of precursor compounds is a significant source of terminal PFAS like PFOS in the environment. This compound is a potential precursor, but its specific biotransformation pathways are largely uninvestigated. Studies on related N-alkyl perfluorooctane sulfonamides, such as N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), have shown that they can be microbially transformed into a series of intermediates, including N-ethylperfluorooctane sulfonamide (EtFOSA) and perfluorooctane sulfonamide (FOSA), eventually leading to PFOS. nih.govresearchgate.netcanada.ca

A critical review of FASAs highlighted that N-alkylation increases the pKa of the sulfonamide group, which could influence the compound's bioavailability and subsequent microbial degradation. acs.orgresearchgate.netnih.gov The dimethyl substitution on the nitrogen atom of this compound likely influences its susceptibility to enzymatic attack compared to mono-alkylated or unsubstituted sulfonamides. Research on the isomer-specific biotransformation of PFOSA has shown that branched isomers can be preferentially metabolized, which has implications for the isomer profiles of PFOS found in wildlife. acs.org

Table 1: Potential Biotransformation Intermediates of N-Alkyl Perfluorooctane Sulfonamides

| Precursor Compound | Potential Intermediates | Terminal Product | Reference |

|---|---|---|---|

| N-ethylperfluorooctane sulfonamidoethanol (EtFOSE) | N-ethylperfluorooctane sulfonamide acetate (B1210297) (EtFOSAA), N-ethylperfluorooctane sulfonamide (EtFOSA), Perfluorooctane sulfonamide acetate (FOSAA), Perfluorooctane sulfonamide (FOSA) | Perfluorooctanesulfonic acid (PFOS) | researchgate.net |

Key Research Gaps:

Absence of studies specifically investigating the microbial degradation of this compound.

Lack of identification of the specific microorganisms and enzymes capable of transforming this compound.

Unknown biotransformation rates and half-life in various environmental compartments (e.g., soil, sediment, wastewater treatment plants).

The influence of the N,N-dimethyl substitution on the biotransformation pathway and kinetics is not understood.

The rate-limiting steps in the potential degradation pathway to PFOS have not been determined. mdpi.com

Refinement of Ecotoxicological Models and Prediction of Long-Term Ecological Impacts

The ecotoxicity of this compound has not been specifically studied. Ecotoxicological data is available for PFOS and some of its precursors, which indicates the potential for adverse effects on aquatic organisms and soil invertebrates. nih.govsci-hub.semdpi.comnih.govnih.gov For instance, PFOS has been shown to cause reproductive and developmental effects in various species. mdpi.combuffalo.edu Studies on the precursor EtFOSE have demonstrated that it can induce oxidative stress and DNA damage in earthworms. nih.govresearchgate.net

Predicting the ecological risk of this compound is challenging without empirical data. Quantitative structure-activity relationship (QSAR) models are being developed for PFAS, but their applicability to N,N-disubstituted sulfonamides needs to be validated. mdpi.comresearchgate.net The long-term ecological impacts are a major concern due to the persistence of the perfluorinated chain.

Key Research Gaps:

No available data on the acute and chronic toxicity of this compound to a range of ecologically relevant species.

Lack of specific ecotoxicological models to predict its behavior and effects in ecosystems.

The potential for bioaccumulation and biomagnification in food webs is unknown.

The long-term ecological consequences of its potential transformation products are not understood.

Development of Innovative Remediation Technologies for Perfluorinated Sulfonamide Contamination

Remediation of PFAS-contaminated sites is a significant environmental challenge. Current technologies for PFAS removal from water include sorption to granular activated carbon (GAC) and ion exchange resins, while soil remediation often involves immobilization or excavation. canada.caepa.govrsc.orgresearchgate.netnih.goveuropa.eu However, these methods are often not destructive and can generate PFAS-laden waste that requires further management.

Innovative technologies such as electrochemical oxidation, sonolysis, and advanced reduction processes are being explored for PFAS destruction. epa.gov For this compound, its specific chemical properties, such as the stability of the sulfonamide bond and the influence of the dimethylamino group, will dictate the effectiveness of different remediation approaches. The development of technologies that can cleave the perfluoroalkyl chain is the ultimate goal for the complete mineralization of these persistent compounds.

Key Research Gaps:

No studies have specifically evaluated the efficacy of existing or innovative remediation technologies for this compound.

The potential for bioremediation of this compound has not been assessed.